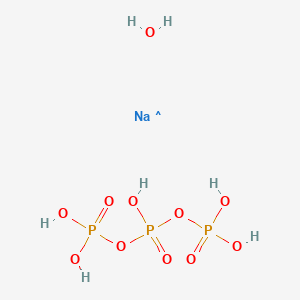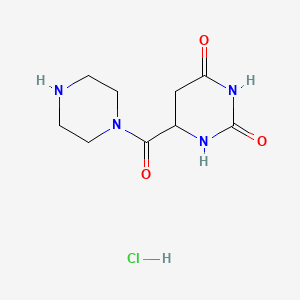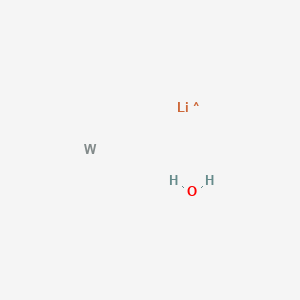
2-amino-9-methyl-5H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylguanine is a methylated derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is characterized by the addition of a methyl group at the ninth position of the guanine molecule. It is often used in scientific research to study DNA methylation, mutagenesis, and the effects of environmental toxins on genetic material.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylguanine typically involves the methylation of guanine. One common method is the reaction of guanine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for 9-Methylguanine are not extensively documented, the general approach involves large-scale methylation reactions similar to those used in laboratory settings. The process would likely involve the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylguanine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the C8-hydroxylation of the 9-Methylguanine radical cation by water molecules . This reaction involves the abstraction of a hydrogen atom from water by the O6 and N7 atoms in 9-Methylguanine, leading to the formation of hydroxylated products.
Common Reagents and Conditions: Common reagents used in the reactions of 9-Methylguanine include oxidizing agents like singlet oxygen and reducing agents such as sodium borohydride. The reactions are often carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed: The major products formed from the reactions of 9-Methylguanine include hydroxylated derivatives and radical cations. For example, the C8-hydroxylation reaction produces [8OH-9MG + HN7]˙ + and [8OH-9MG + HO6]˙ +, which are important intermediates in the study of DNA damage and repair mechanisms .
Applications De Recherche Scientifique
9-Methylguanine has a wide range of applications in scientific research. It is used in cancer research to investigate the effects of DNA methylation on gene expression and tumor development . In gene editing, 9-Methylguanine serves as a model compound to study the mechanisms of DNA repair and mutagenesis. Additionally, it is utilized in drug delivery research to explore the interactions between nucleic acids and therapeutic agents .
Mécanisme D'action
The mechanism of action of 9-Methylguanine involves the formation of covalent bonds between the guanine base and the methyl group present on the molecule . This methylation can lead to changes in the structure and function of DNA, affecting processes such as transcription and replication. The molecular targets of 9-Methylguanine include various enzymes involved in DNA repair and replication, as well as proteins that regulate gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 9-Methylguanine include other methylated nucleobases such as 7-Methylguanine and 1-Methylguanine. These compounds also involve the addition of a methyl group to different positions on the guanine molecule.
Uniqueness: What sets 9-Methylguanine apart from its counterparts is its specific methylation at the ninth position, which has unique implications for its chemical reactivity and biological effects. For instance, the C8-hydroxylation reaction is particularly significant for 9-Methylguanine and is not commonly observed in other methylated guanine derivatives .
Propriétés
Formule moléculaire |
C6H7N5O |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-amino-9-methyl-5H-purin-6-one |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2-3H,1H3,(H2,7,10,12) |
Clé InChI |
AQOKSUJDITVQKW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2C1=NC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)
![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)


![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12345072.png)
![6,7-dibromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345075.png)

![2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B12345081.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]benzoate](/img/structure/B12345090.png)
